Product packaging for Irbesartan-d7 (hydrochloride)(Cat. No.:)

Irbesartan-d7 (hydrochloride)

Cat. No.: B12380007
M. Wt: 486.1 g/mol
InChI Key: FFIVWVZFTZLWBE-DEPOAORMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Deuterated Analogues in Pharmaceutical Research

In pharmaceutical research, deuterated analogues, also known as stable isotope-labeled internal standards (SIL-IS), are indispensable for achieving high accuracy and precision in quantitative analysis. clearsynth.comwisdomlib.org The substitution of hydrogen atoms with their heavier, stable isotope, deuterium (B1214612), creates a compound that is chemically almost identical to the parent drug but has a higher molecular weight. clearsynth.commedchemexpress.com This key difference allows it to be distinguished by mass spectrometry, a primary application for these standards. clearsynth.comaptochem.com

The use of deuterated internal standards is crucial for several reasons:

Quantitative Analysis : They enable accurate determination of the concentration of a drug or its metabolites in a biological sample by acting as a reference point for calibration. clearsynth.com

Compensation for Variability : In bioanalytical methods, especially those involving liquid chromatography-mass spectrometry (LC-MS), variability can arise during sample preparation, extraction, and injection. aptochem.comtexilajournal.com A deuterated internal standard, when added to a sample at a known concentration, experiences similar variations as the non-labeled analyte. aptochem.com By comparing the analyte's response to the internal standard's response, these variations can be normalized, leading to more reliable and reproducible data. kcasbio.com

Correction for Matrix Effects : Biological samples like plasma are complex matrices that can interfere with the analysis by either suppressing or enhancing the ionization of the analyte in the mass spectrometer. clearsynth.comkcasbio.com Because the deuterated standard co-elutes with the analyte and has nearly identical physicochemical properties, it is affected by the matrix in the same way. aptochem.comtexilajournal.com This co-elution allows for the effective correction of matrix effects, ensuring precise measurements. clearsynth.comtexilajournal.com

Method Validation : Incorporating deuterated standards is a key component of developing and validating robust and reliable bioanalytical methods, as expected by regulatory agencies. clearsynth.comkcasbio.com

Overview of Irbesartan (B333) as a Research Probe in Angiotensin II Type 1 Receptor Studies

Irbesartan is a potent and highly selective antagonist of the Angiotensin II Type 1 (AT1) receptor. fda.govfda.govnih.gov Angiotensin II is a key peptide hormone in the renin-angiotensin system (RAS), responsible for vasoconstriction and aldosterone (B195564) secretion, which leads to an increase in blood pressure. fda.gov Irbesartan blocks these effects by specifically binding to the AT1 receptor, showing an affinity that is over 8500-fold greater for the AT1 receptor than for the AT2 receptor. fda.govfda.gov

Due to its high selectivity and potent antagonist activity, irbesartan is an invaluable research probe for investigating the physiological and pathophysiological roles of the AT1 receptor. researchgate.net It is used in preclinical and clinical studies to explore:

The function of the renin-angiotensin system in regulating blood pressure and fluid balance. fda.govresearchgate.net

The involvement of the AT1 receptor in various conditions, including hypertension, heart failure, and diabetic nephropathy. medchemexpress.commedchemexpress.comdovepress.com

The cellular and molecular mechanisms underlying inflammation and fibrosis where the AT1 receptor is implicated. For instance, research has shown irbesartan can suppress the production of monocyte chemoattractant protein-1 (MCP-1) and inhibit the accumulation of certain inflammatory cells. researchgate.netnih.gov

The pharmacokinetic profile of irbesartan has been well-characterized in research settings, showing rapid oral absorption and a long terminal elimination half-life of 11-15 hours. fda.govhres.cadrugs.com It is primarily metabolized by the cytochrome P450 isoenzyme CYP2C9, and both the parent drug and its metabolites are excreted through biliary and renal pathways. fda.govhres.cadrugbank.com

Table 1: Pharmacokinetic Properties of Irbesartan

ParameterValueReference
Bioavailability60% - 80% fda.govhres.ca
Time to Peak Plasma Concentration (Tmax)1.5 - 2 hours fda.govhres.ca
Terminal Elimination Half-Life (t1/2)11 - 15 hours fda.govhres.ca
Plasma Protein Binding~90% - 96% fda.govhres.cadrugbank.com
Volume of Distribution (Vd)53 - 93 L fda.govdrugbank.com
Primary Metabolizing EnzymeCYP2C9 hres.cadrugbank.com

Rationale for Deuterium Labeling at Specific Positions (d7) and its Implications for Research

The designation "d7" in Irbesartan-d7 indicates that seven hydrogen atoms in the irbesartan molecule have been replaced with deuterium atoms. medchemexpress.com The placement and number of these deuterium labels are critical for its function as an internal standard in mass spectrometry-based bioanalytical methods. aptochem.com

The primary rationale for a d7 label is to create a sufficient mass increase to ensure that the mass-to-charge ratio (m/z) of the internal standard is clearly resolved from the m/z of the unlabeled analyte and its naturally occurring isotopes. aptochem.com An adequate mass shift, such as +7, prevents signal overlap or "crosstalk" between the analyte and the internal standard, which is essential for accurate quantification. aptochem.com

This specific level of deuteration has significant implications for research:

Enhanced Assay Robustness : By providing a distinct and non-interfering signal, Irbesartan-d7 improves the reliability and robustness of LC-MS/MS assays designed to measure irbesartan concentrations in biological fluids. aptochem.com

Improved Precision and Accuracy : The use of a stable, co-eluting internal standard like Irbesartan-d7 effectively compensates for analytical variability, leading to highly precise and accurate measurements of the parent drug. texilajournal.comscispace.com This is critical in pharmacokinetic studies that track drug absorption, distribution, metabolism, and excretion over time.

Facilitation of High-Throughput Analysis : Reliable internal standards are essential for high-throughput bioanalytical methods, which are common in drug discovery and development. aptochem.com The use of Irbesartan-d7 allows for more efficient and confident analysis of large numbers of samples.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H31ClN6O B12380007 Irbesartan-d7 (hydrochloride)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H31ClN6O

Molecular Weight

486.1 g/mol

IUPAC Name

2-(3,3,4,4,5,5,5-heptadeuteriopentyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one;hydrochloride

InChI

InChI=1S/C26H30N6O.ClH/c1-2-3-4-11-23-27-26(16-7-8-17-26)25(33)32(23)18-19-12-14-20(15-13-19)21-9-5-6-10-22(21)24-28-30-31-29-24;/h5-6,9-10,12-15H,2-4,7-8,11,16-18H2,1H3,(H,28,29,30,31);1H/i1D3,2D2,3D2;

InChI Key

FFIVWVZFTZLWBE-DEPOAORMSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5.Cl

Canonical SMILES

CCCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5.Cl

Origin of Product

United States

Synthesis and Isotopic Labeling Methodologies of Irbesartan D7 Hydrochloride

Synthetic Routes for Irbesartan-d7 (hydrochloride)

The general synthesis of Irbesartan (B333) involves the coupling of two key intermediates: a biphenyl-tetrazole moiety and a 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one moiety. acgpubs.orggoogle.com The introduction of deuterium (B1214612) is typically achieved through the use of deuterated precursors in a multi-step synthetic sequence rather than by direct exchange on the final molecule, ensuring precise and stable labeling.

The most common strategy for synthesizing Irbesartan-d7 involves the incorporation of a deuterated alkyl chain. Specifically, a deuterated butyl group is introduced into the spiro-imidazole ring system. This is often accomplished by using a deuterated starting material for the formation of the 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one intermediate.

A plausible synthetic route involves the reaction of cyclopentane-1,1-dicarbonitrile (B1257300) with a deuterated valerimidate hydrochloride (or a similar precursor) to form the deuterated spiro-intermediate. This deuterated intermediate is then alkylated with the non-deuterated biphenyl-tetrazole portion of the molecule, such as 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole, followed by deprotection to yield the final Irbesartan-d7 product. acgpubs.orggoogle.com The hydrochloride salt is typically formed in the final step by treating the free base with hydrochloric acid. google.com

The choice of deuterated reagent is critical for achieving the desired d7 labeling. A likely precursor is a valeric acid derivative where seven hydrogens on the C2, C3, and C4 positions of the pentyl chain are replaced with deuterium.

Table 1: Potential Deuterated Precursors for Irbesartan-d7 Synthesis

Precursor NameMolecular FormulaRole in Synthesis
Valeryl-d7 chlorideC₅H₂D₇ClOAcylating agent for building the deuterated butyl side chain.
Ethyl valerimidate-d7 HClC₇H₈D₇N·HClPrecursor for forming the 2-(butyl-d7)-1,3-diazaspiro[4.4]non-1-en-4-one intermediate.
2-(Butyl-d7)-1,3-diazaspiro[4.4]non-1-en-4-oneC₁₂H₁₁D₇N₂OKey deuterated intermediate for coupling with the biphenyl-tetrazole moiety.

While direct synthesis with labeled precursors is generally preferred for site-specific deuteration, deuterium exchange methods represent an alternative strategy. These methods involve the exchange of protons (¹H) for deuterons (²H or D) on a pre-existing molecule. On-line H/D exchange is a technique used in mass spectrometry to count the number of labile hydrogens in a molecule, but similar principles can be applied synthetically. nih.govresearchgate.net

For non-labile C-H bonds, this typically requires a catalyst, such as Palladium on carbon (Pd/C), and a source of deuterium, like deuterium gas (D₂) or deuterated solvents (e.g., D₂O). The optimization of such a process would involve adjusting several parameters to maximize the exchange efficiency and specificity:

Catalyst: The choice and concentration of the catalyst are crucial.

Temperature: Higher temperatures can increase the rate of exchange but may also lead to side reactions or degradation. nih.gov

Pressure: When using D₂ gas, higher pressure increases deuterium availability.

Reaction Time: Sufficient time is needed to achieve the desired level of deuteration.

However, controlling the exact number and position of incorporated deuterium atoms through exchange methods can be challenging, often resulting in a mixture of isotopologues (d1-d7). Therefore, the use of specifically synthesized deuterated precursors remains the more robust and common methodology for producing high-purity Irbesartan-d7.

Purification of the final Irbesartan-d7 product and its synthetic intermediates is essential to remove unreacted starting materials, byproducts, and lower-deuterated species. Standard techniques include:

Crystallization: This method is effective for obtaining highly pure crystalline forms of the final compound and its intermediates. google.comgoogle.com

Preparative High-Performance Liquid Chromatography (HPLC): HPLC is used to separate the target compound from impurities with high resolution. Gradient elution methods are often employed to effectively separate components in a complex mixture. nih.govpsu.edu

Solid-Phase Extraction (SPE): SPE can be used for sample cleanup, particularly to remove salts or other highly polar impurities from reaction mixtures. vulcanchem.compsu.edu

Following purification, a suite of analytical techniques is employed to confirm the chemical structure and identity of the synthesized compounds.

Table 2: Analytical Techniques for Characterization

TechniquePurposeFindings
Mass Spectrometry (MS/MS) Confirms molecular weight and provides structural information through fragmentation patterns.The molecular ion peak for Irbesartan-d7 appears at a higher mass-to-charge ratio (m/z) compared to the non-deuterated analog, confirming the incorporation of seven deuterium atoms. vulcanchem.compsu.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidates the exact position of deuterium atoms and confirms the overall molecular structure.¹H NMR: Shows the absence or significant reduction of proton signals at the sites of deuteration. chemicalbook.comrsc.org¹³C NMR: Carbon signals at deuterated positions may appear as multiplets due to C-D coupling and are shifted slightly upfield. nih.govworktribe.com²H NMR: Directly detects the presence and location of deuterium atoms.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirms the presence of key functional groups.The C-D stretching vibrations appear at a lower frequency (approx. 2100-2250 cm⁻¹) compared to C-H stretches (approx. 2850-3000 cm⁻¹), providing evidence of deuteration. researchgate.net

Isotopic Purity Assessment Techniques for Deuterated Irbesartan

Assessing the isotopic purity is arguably the most critical step in the validation of Irbesartan-d7, especially for its use as an internal standard. The goal is to ensure a very high percentage of the desired d7 isotopologue and minimal presence of the non-deuterated (d0) or partially deuterated (d1-d6) forms. An isotopic enrichment of ≥98% is often required.

The primary techniques for this assessment are:

High-Resolution Mass Spectrometry (HRMS): HRMS can resolve the mass difference between the various isotopologues. By analyzing the molecular ion cluster, the relative abundance of Irbesartan-d7 versus Irbesartan-d0, -d1, -d2, etc., can be accurately determined. This confirms both the successful deuteration and the isotopic enrichment of the sample. psu.edu

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common application method for deuterated standards. While primarily used for quantification, it also serves as a stringent quality control check. The method relies on the distinct mass-to-charge ratios of the parent and product ions of the analyte and the deuterated standard. researchgate.net The absence of signal crossover between the d0 and d7 channels is a key validation parameter. vulcanchem.com

NMR Spectroscopy: While ¹H NMR can show the disappearance of protons at labeled sites, it is less quantitative for high levels of deuteration. However, comparing the integration of remaining proton signals to non-deuterated reference signals can provide an estimate of isotopic purity.

Table 3: Hypothetical Mass Spectrometry Data for Isotopic Purity Assessment of Irbesartan-d7

IsotopologueDescriptionExpected [M+H]⁺ (m/z)Relative Abundance (%)
Irbesartan-d0Non-deuterated429.2< 0.1%
Irbesartan-d1 to d5Partially deuterated species430.2 - 434.2< 0.5%
Irbesartan-d6Partially deuterated species435.2< 1.5%
Irbesartan-d7 Target Compound 436.2 > 98%

Advanced Analytical Methodologies and Research Applications of Irbesartan D7 Hydrochloride

Role as an Internal Standard in Quantitative Bioanalysis for Research

In quantitative bioanalysis, internal standards are crucial for ensuring the accuracy and reliability of results by compensating for variations in sample processing and instrumental analysis. biopharmaservices.com Stable isotope-labeled compounds, such as Irbesartan-d7, are considered the most suitable internal standards because they behave almost identically to the analyte during extraction and ionization. biopharmaservices.cominnovareacademics.in

Mass Spectrometry-Based Quantification (LC-MS/MS, GC-MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity. nih.gov In this context, Irbesartan-d7 serves as an ideal internal standard for the quantification of Irbesartan (B333).

One research study developed an LC-MS/MS method for determining Irbesartan in human plasma, utilizing Irbesartan-d4 as the internal standard. innovareacademics.inresearchgate.net The quantification was achieved using an AB Sciex API-3000 mass spectrometer with a TurboIon Spray™ interface. innovareacademics.in The method demonstrated good and reproducible recovery for both the analyte and the internal standard. innovareacademics.in

Irbesartan-d7 hydrochloride is the deuterated labeled form of Irbesartan hydrochloride. medchemexpress.com

It is used as an internal standard in research, particularly for studies involving high blood pressure, heart failure, and diabetic kidney disease. medchemexpress.com

Matrix effects, which include ion suppression or enhancement, are a significant challenge in bioanalytical LC-MS/MS assays. nih.govnih.gov These effects arise from co-eluting endogenous components in biological samples that can interfere with the ionization of the target analyte, leading to inaccurate quantification. nih.govnih.gov The use of a stable isotope-labeled internal standard like Irbesartan-d7 is a primary strategy to mitigate matrix effects. innovareacademics.in Since the internal standard and the analyte have very similar physicochemical properties, they are affected by matrix interferences in a comparable manner. biopharmaservices.com

A study investigating matrix effects in the analysis of cardiovascular drugs found that phospholipids (B1166683) are a major source of ion suppression. bioanalysis-zone.com Another study demonstrated that matrix effects can also be caused by exogenous materials, such as polymers from plastic tubes or anticoagulants like Li-heparin. nih.gov Research has shown that the degree of matrix effect can be assessed by comparing the analyte's response in a post-extraction spiked sample to its response in a neat solution. nih.gov In one study, the percentage of the matrix factor's coefficient of variation (CV) for Irbesartan and its internal standard were 3.44% and 4.02%, respectively, indicating that the matrix effect was sufficiently low to produce valid data. jocpr.com

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate analytical technique for the quantitative analysis of compounds. rsc.org It involves adding a known amount of an isotopically enriched standard (like Irbesartan-d7) to a sample containing the analyte of interest (Irbesartan). rsc.org The ratio of the naturally occurring analyte to the isotopically labeled standard is then measured by a mass spectrometer. rsc.org Because the analyte and the internal standard are chemically identical, they behave the same way during sample preparation and analysis, which corrects for any sample loss or variation. rsc.org

This method is considered a primary ratio method of measurement and can produce highly accurate results by controlling potential sources of bias. rsc.org The use of a stable isotope-labeled internal standard like Irbesartan-d7 in conjunction with LC-MS/MS is a practical application of the principles of IDMS, ensuring high precision and accuracy in the quantification of Irbesartan in complex biological matrices. innovareacademics.in

Method Development and Validation for Research Applications

The development and validation of analytical methods are essential to ensure the reliability and accuracy of research findings. science.gov For quantitative bioanalytical methods using LC-MS/MS, validation typically includes the assessment of specificity, sensitivity, linearity, precision, accuracy, and stability. researchgate.net

Sensitivity is determined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. nih.gov In a study for the simultaneous determination of Irbesartan and hydrochlorothiazide (B1673439) in human plasma, the LLOQ for Irbesartan was 5 ng/mL. nih.gov Another study reported an LLOQ of 50.0 ng/mL for Irbesartan in human plasma. innovareacademics.in

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. jocpr.com In LC-MS/MS methods, selectivity is achieved through a combination of chromatographic separation and the use of specific multiple reaction monitoring (MRM) transitions for the analyte and the internal standard. innovareacademics.innih.gov For instance, the MRM transition for Irbesartan has been reported as m/z 427.2→206.9. nih.gov

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. europa.eu A study on Irbesartan quantification showed linearity over a concentration range of 5-3000 ng/mL in human plasma. nih.gov Another method was linear in the range of 50.0–9982 ng/ml. innovareacademics.in

Table 1: Linearity and Sensitivity of Irbesartan Quantification Methods

Parameter Method 1 Method 2
Linearity Range 5-3000 ng/mL nih.gov 50.0–9982 ng/mL innovareacademics.in
LLOQ 5 ng/mL nih.gov 50.0 ng/mL innovareacademics.in

Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements. researchgate.net These parameters are typically evaluated at multiple concentration levels, including the LLOQ, low, medium, and high-quality control (QC) samples. jocpr.com

In one validation study for Irbesartan in human plasma, the intra-day accuracy ranged from 103% to 109%, and the inter-day accuracy was between 98.1% and 104%. innovareacademics.in The intra-day precision, expressed as the coefficient of variation (%CV), was between 0.87% and 4.39%, while the inter-day precision ranged from 4.05% to 7.90%. innovareacademics.in Another study reported intra- and inter-day precision with relative standard deviations (RSD) of less than 12% for Irbesartan. nih.gov The mean recovery of Irbesartan from plasma has been reported to be 84.8 ± 5.55%. innovareacademics.in

These validation data demonstrate that methods using Irbesartan-d7 as an internal standard are accurate, precise, and reliable for the quantification of Irbesartan in various research matrices, including animal plasma and tissue homogenates.

Table 2: Accuracy and Precision Data for Irbesartan Quantification

Parameter Intra-day Inter-day
Accuracy 103% - 109% innovareacademics.in 98.1% - 104% innovareacademics.in
Precision (%CV) 0.87% - 4.39% innovareacademics.in 4.05% - 7.90% innovareacademics.in
Stability Studies in Analytical Procedures and Sample Storage Conditions

The stability of Irbesartan-d7 (hydrochloride), as an isotopic internal standard, is a critical factor for the accuracy and reproducibility of analytical methods. Stability studies are essential to ensure that the concentration of the analyte and the internal standard remains constant from the time of sample collection to the final analysis.

Forced degradation studies on the non-deuterated form of irbesartan have shown that the compound degrades under acidic, alkaline, and photo-acidic conditions. nih.gov One study indicated that irbesartan is more prone to degradation under acidic, alkaline, oxidative, and thermal conditions. ijpsr.com This suggests that similar precautions should be taken when handling and storing Irbesartan-d7.

In analytical procedures, the stability of irbesartan in human plasma and urine has been demonstrated for at least seven months at -20°C. nih.gov Another study confirmed the stability of irbesartan in plasma at -70°C for 60 days, with over 89% of the compound remaining, and no evidence of degradation during sample processing. nih.gov The interaction between irbesartan and the reagent MBTH was found to be stable for an extended period, allowing for intra-day analyses. derpharmachemica.com

Recommended storage for irbesartan is at room temperature, between 20°C to 25°C (68°F to 77°F), with short-term exposure to temperatures between 15°C to 30°C (59°F to 86°F) being acceptable. webmd.com For Irbesartan-d7 hydrochloride specifically, storage conditions are often recommended to be under those specified in the Certificate of Analysis. medchemexpress.commedchemexpress.com The solid form is typically shipped at room temperature. medchemexpress.com

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the analysis of pharmaceuticals, allowing for the separation and quantification of compounds of interest. For Irbesartan-d7 (hydrochloride), which is primarily used as an internal standard, its chromatographic behavior should ideally be nearly identical to that of the non-labeled irbesartan. vulcanchem.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of irbesartan and, by extension, its deuterated analog. ijpsm.com Several reversed-phase (RP) HPLC methods have been developed for irbesartan. ajpaonline.com A common stationary phase is a C18 column. ajpaonline.comijrpc.com

Mobile phases typically consist of a mixture of an organic solvent and an aqueous buffer. Examples include:

Methanol (B129727) and water (pH 2.8) in an 80:20 v/v ratio. ajpaonline.com

Methanol, acetonitrile, and 2% o-phosphoric acid in a 40:40:20 v/v/v ratio. pharmacophorejournal.com

Acetonitrile and phosphate (B84403) buffer (pH 3.5) in a 50:50 v/v ratio. researchgate.net

Methanol and water (90:10 v/v) with the pH adjusted to 3 with 1% glacial acetic acid. ijpsr.com

Detection is often carried out using a UV detector at wavelengths such as 209 nm ajpaonline.com, 220 nm nih.gov, 227 nm researchgate.net, 240 nm researchgate.net, or 260 nm. ijrpc.compharmacophorejournal.com Fluorescence detection has also been utilized, with an excitation wavelength of 250 nm and an emission wavelength of 371 nm, offering high sensitivity. nih.gov The retention time for irbesartan in these methods varies depending on the specific conditions, for instance, 2.3 minutes ijpsr.com, 3.30 minutes ajpaonline.com, and 4.5 minutes. pharmacophorejournal.com

Table 1: HPLC Methods for Irbesartan Analysis

Stationary Phase Mobile Phase Flow Rate (mL/min) Detection Wavelength (nm) Retention Time (min) Reference
Cosmosil C18 Methanol: Water (pH 2.8) (80:20 v/v) 1.0 209 3.30 ajpaonline.com
Inertsil ODS C-18 Methanol: Acetonitrile: 2% OPA (40:40:20 v/v/v) 1.5 260 4.5 pharmacophorejournal.com
C18 Acetonitrile: Phosphate buffer (pH 3.5) (50:50 v/v) 1.0 240 - researchgate.net
Hypersil-C18 BDS Sodium acetate (B1210297) buffer: Acetonitrile (45:55 v/v) 1.0 260 2.997 ijrpc.com
Inert ODS C-18 Methanol: Water (pH 3) (90:10 v/v) 1.0 246 2.3 ijpsr.com

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) offers faster analysis times and higher resolution compared to traditional HPLC. nih.gov A UPLC-MS/MS method has been developed for the quantification of irbesartan in human plasma. ijpsm.comnih.gov This method utilizes an Acquity UPLC BEH C18 column and a mobile phase of acetonitrile, methanol, and 10 mM ammonium (B1175870) acetate (70:15:15 v/v/v) at a flow rate of 0.4 mL/min. ijpsm.comnih.gov The use of UPLC is considered a preeminent analytical tool for rapid biomedical analysis. nih.gov

Gas Chromatography (GC)

While HPLC and UPLC are more common for a compound like irbesartan, Gas Chromatography (GC) is also a potential analytical technique. sigmaaldrich.comsigmaaldrich.com GC analysis has been used to ensure that solvent levels in spherical agglomerates of irbesartan were within acceptable limits. researchgate.net A predicted GC-MS spectrum for non-derivatized irbesartan is available in the Human Metabolome Database, suggesting its applicability, although it should be used as a guide and requires further experimental confirmation. hmdb.ca

Spectroscopic Characterization in Research

Spectroscopic methods are indispensable for the structural elucidation and characterization of molecules like Irbesartan-d7 (hydrochloride).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Deuterium (B1214612) Position Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. unizar.es For deuterated compounds like Irbesartan-d7, NMR is crucial for confirming the positions of the deuterium atoms. d-nb.info

In the analysis of irbesartan and its derivatives, both ¹H and ¹³C NMR are used. acs.org For Irbesartan-d7, the absence of proton signals at specific chemical shifts in the ¹H NMR spectrum, compared to the non-deuterated standard, would confirm the location of deuterium substitution. Similarly, ²H NMR can directly detect the deuterium distribution.

For instance, in a study of deuterated valsartan, another angiotensin II receptor blocker, the absence of proton signals between δ 0.8–1.2 ppm in the ¹H NMR spectrum confirmed deuterium incorporation in the pentanoyl chain. ¹³C NMR can also be used to verify C-D coupling.

In the context of irbesartan, NMR studies have been used to investigate its tautomeric forms and the nature of hydrogen bonding in its crystalline and amorphous states. nih.gov Solution-state ¹H and ¹³C NMR analyses are typically performed using deuterated solvents like deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (B87167) (DMSO-d6). acs.orgpsu.edu The chemical shifts are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS). acs.org

Furthermore, advanced 2D NMR techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) can provide more detailed structural information, including the connectivity of atoms and spatial relationships between them. unizar.espsu.edu Such techniques have been used to identify the degradation products of irbesartan. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Purity Assessment in Research Materials

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental analytical techniques employed in the quality control and purity assessment of research-grade chemical compounds, including isotopically labeled standards like Irbesartan-d7 (hydrochloride). These methods provide valuable information about the molecular structure and electronic transitions within the molecule, which can be used to confirm identity and detect impurities.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for the quantitative analysis of Irbesartan-d7 (hydrochloride) and for assessing its purity, particularly with respect to impurities that contain chromophoric groups. The UV spectrum of a molecule is determined by its electronic structure. Since the deuterium substitution in Irbesartan-d7 does not significantly alter the chromophoric systems of the molecule—namely the biphenyl (B1667301) and tetrazole moieties—the UV-Vis spectrum of Irbesartan-d7 (hydrochloride) is expected to be nearly identical to that of its non-deuterated counterpart, Irbesartan. jksus.org

Research on Irbesartan has established its maximum absorbance (λmax) in various solvents. For instance, in methanol, Irbesartan exhibits a maximum absorbance at approximately 246 nm. ajpaonline.com Another study using 0.1% formic acid as the solvent reported a λmax of 220 nm. researchgate.net When dissolved in 0.1 N HCl, a λmax of 270 nm has been observed. ijrpc.com The intensity of the absorbance at this wavelength is directly proportional to the concentration of the compound, a principle that is utilized for quantitative analysis and purity determination based on Beer-Lambert law.

For purity assessment of a research material like Irbesartan-d7 (hydrochloride), the UV spectrum is compared against a certified reference standard. The presence of impurities with different chromophores can lead to shifts in the λmax or the appearance of additional absorption bands, thereby indicating a lower purity.

Interactive Table: UV-Vis Absorption Data for Irbesartan in Various Solvents

SolventReported λmax (nm) for IrbesartanExpected λmax (nm) for Irbesartan-d7 (hydrochloride)
Methanol246 ajpaonline.com~246
0.1% Formic Acid220 researchgate.net~220
0.1 N HCl270 ijrpc.com~270

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for the identification and purity assessment of Irbesartan-d7 (hydrochloride) as it provides a unique "fingerprint" based on the vibrational frequencies of the chemical bonds within the molecule. Unlike UV-Vis spectroscopy, the IR spectrum of Irbesartan-d7 (hydrochloride) will show distinct differences from that of unlabeled Irbesartan due to the presence of deuterium atoms.

The substitution of hydrogen with the heavier isotope deuterium (d) results in a predictable shift of the corresponding vibrational frequencies to lower wavenumbers. This isotopic shift is most pronounced for stretching and bending vibrations involving the C-D bonds compared to the C-H bonds. According to the principles of vibrational spectroscopy, the frequency is proportional to the square root of the force constant divided by the reduced mass of the vibrating atoms. The increase in mass upon deuterium substitution leads to a decrease in the vibrational frequency.

While a specific, complete IR spectrum for Irbesartan-d7 (hydrochloride) is not widely published in peer-reviewed literature, the characteristic absorption bands for Irbesartan have been extensively reported. unlp.edu.arresearchgate.net By analyzing these, the expected shifts for Irbesartan-d7 can be inferred. The deuterium atoms in Irbesartan-d7 are located on the butyl chain. Therefore, the C-H stretching and bending vibrations associated with this part of the molecule will be replaced by C-D vibrations at lower frequencies.

The purity of a sample of Irbesartan-d7 (hydrochloride) can be assessed by comparing its IR spectrum to that of a highly pure reference standard. The presence of unlabeled Irbesartan as an impurity would be detectable by the presence of characteristic C-H vibrational bands that should be absent or significantly reduced in the spectrum of the pure deuterated compound.

Interactive Table: Key Infrared (IR) Absorption Bands for Irbesartan and Expected Shifts for Irbesartan-d7 (hydrochloride)

Functional Group VibrationReported Wavenumber (cm⁻¹) for IrbesartanExpected Wavenumber (cm⁻¹) for Irbesartan-d7 (hydrochloride)Rationale for Shift
C=O (carbonyl) stretch~1727-1732 unlp.edu.arresearchgate.net~1727-1732No deuterium substitution on this group, so no significant shift is expected.
C=N stretch~1610-1616 unlp.edu.arresearchgate.net~1610-1616No deuterium substitution on this group, so no significant shift is expected.
Aromatic C-H stretch~3000-3100~3000-3100Deuterium is not on the aromatic rings, so no shift is expected.
Aliphatic C-H stretch (butyl chain)~2870-2960 researchgate.netAbsent or significantly reducedThese vibrations are replaced by C-D stretches.
Aliphatic C-D stretch (deuterated butyl chain)Not applicable~2100-2200 (predicted)The heavier mass of deuterium lowers the stretching frequency.
N-H stretch (tetrazole)~2900-2964 researchgate.net~2900-2964No deuterium substitution on this group, so no significant shift is expected.

Pharmacokinetic and Metabolic Research Applications of Irbesartan D7 Hydrochloride in Preclinical and in Vitro Models

Application in Preclinical Pharmacokinetic Studies

The use of isotopically labeled compounds like Irbesartan-d7 is instrumental in preclinical pharmacokinetic studies. These studies, conducted in animal models, are crucial for understanding how a drug behaves in a living organism before it is administered to humans.

Research on Absorption, Distribution, and Elimination in Animal Models

Preclinical studies in various animal models, including mice, rats, rabbits, and macaques, have been conducted to characterize the pharmacokinetic profile of irbesartan (B333). nih.gov In rats and macaques, irbesartan demonstrates rapid oral absorption and a large volume of distribution. nih.gov The oral bioavailability of irbesartan is notably higher in macaques compared to rats. nih.gov The terminal elimination half-life of irbesartan is reported to be between 11 and 15 hours. wikipedia.org

Table 1: Comparative Pharmacokinetic Parameters of Irbesartan in Different Animal Models

Species Oral Bioavailability Protein Binding Primary Metabolism Key Findings
Rat Lower than macaques High CYP2C9 Rapid absorption, large volume of distribution, low plasma clearance, long terminal half-life. nih.gov
Macaque Higher than rats High CYP2C9 Rapid absorption, large volume of distribution, low plasma clearance, long terminal half-life. nih.gov
Mouse Data not specified Lower than rats and macaques Not specified Rapid distribution to most organs. nih.gov
Rabbit Data not specified Lower than rats and macaques Not specified Rapid distribution to most organs. nih.gov

Investigations of Organ-Specific Distribution and Tissue Accumulation

Distribution studies using radiolabeled irbesartan in rats, mice, and rabbits have shown that the drug is rapidly distributed to most organs and tissues. nih.gov Notably, radioactivity was found in the brain, intrauterine area, and milk, indicating that irbesartan can cross these biological barriers. nih.gov However, there was no significant retention of radioactivity in tissues other than the liver and kidney, suggesting that the drug does not accumulate in most other tissues over time. nih.gov

Elucidation of Elimination Pathways (e.g., renal, hepatic clearance in preclinical models)

The elimination of irbesartan and its metabolites occurs primarily through the feces in most species studied, with over 80% of a radioactive dose being recovered within 24 to 48 hours. nih.gov This indicates a significant role of biliary and/or intestinal excretion. Enterohepatic circulation, a process where drugs are excreted in the bile, reabsorbed in the intestine, and returned to the liver, has been demonstrated in both rats and macaques. nih.gov While renal clearance does occur, it is a less significant pathway for irbesartan elimination. nih.gov Studies in patients with varying degrees of renal impairment, including those on hemodialysis, have shown no clinically significant alteration in irbesartan's pharmacokinetics, further supporting that renal clearance is not the primary route of elimination. nih.gov

Deuterium (B1214612) Labeling in Metabolic Fate Studies

Deuterium-labeled compounds like Irbesartan-d7 are particularly valuable in metabolic fate studies. The kinetic isotope effect, where the heavier deuterium atom can slow down metabolic reactions at the site of labeling, can aid in identifying metabolic "soft spots" on a molecule. Furthermore, the distinct mass of the deuterated compound allows for its unambiguous detection and quantification in complex biological matrices.

In Vitro Metabolism Investigations (e.g., liver microsomes, hepatocytes, recombinant enzymes)

In vitro systems are essential tools for studying drug metabolism in a controlled environment, providing insights that are critical for predicting a drug's behavior in vivo. admescope.com These systems include liver microsomes, hepatocytes, and recombinant enzymes.

Irbesartan undergoes metabolism primarily through glucuronidation and oxidation. nih.govfda.gov The main circulating metabolite is an inactive irbesartan glucuronide conjugate. fda.gov In vitro studies using human liver microsomes have identified Cytochrome P450 2C9 (CYP2C9) as the primary enzyme responsible for the oxidative metabolism of irbesartan. fda.goveuropa.eu This is supported by inhibition studies where known CYP2C9 inhibitors significantly reduced the formation of oxidized irbesartan metabolites. fda.gov In contrast, drugs metabolized by other CYP450 isoenzymes such as 1A1, 1A2, 2A6, 2B6, 2D6, 2E1, or 3A4 are not expected to interact with irbesartan based on in vitro data. fda.gov The use of liver microsomes is particularly suited for studying Phase I (oxidative) metabolism, while hepatocytes, which contain both Phase I and Phase II enzymes, are used for a more comprehensive evaluation of metabolic pathways, including conjugation reactions like glucuronidation. admescope.comliver-biotech.com

Table 2: In Vitro Systems for Irbesartan Metabolism Studies

In Vitro System Primary Application Key Findings for Irbesartan
Liver Microsomes Studying Phase I (CYP-mediated) metabolism. admescope.comliver-biotech.com Identification of CYP2C9 as the major enzyme in irbesartan's oxidative metabolism. fda.goveuropa.eu
Hepatocytes Comprehensive metabolic profiling (Phase I and Phase II). admescope.comliver-biotech.com Elucidation of both oxidation and glucuronidation pathways. nih.gov
Recombinant Enzymes Pinpointing specific enzyme involvement. admescope.com Confirmation of CYP2C9's role in irbesartan metabolism. fda.gov
Metabolite Profiling and Identification using Advanced Analytical Techniques

The biotransformation of Irbesartan is a key area of investigation in preclinical research, with in vitro models such as liver microsomes providing a foundational understanding of its metabolic pathways. eurofinsdiscovery.com Irbesartan-d7 (hydrochloride) is instrumental in these studies, not as the primary substrate for metabolism, but as an internal standard to ensure the accurate quantification of Irbesartan and its metabolites. vulcanchem.com

The primary metabolic routes for Irbesartan are oxidation and glucuronidation. oup.compom.go.id In vitro studies using cytochrome P450 isoenzymes have identified CYP2C9 as the main enzyme responsible for the oxidative metabolism of Irbesartan, with negligible contribution from CYP3A4. pom.go.idfda.govfda.gov

Advanced analytical techniques are essential for the separation and identification of these metabolites. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are used to separate the various components from a biological matrix. researchgate.net These are most powerfully employed when coupled with high-resolution mass spectrometry (HR-MS) and tandem mass spectrometry (MS/MS). vulcanchem.comresearchgate.net This combination allows for the precise determination of the mass of the parent drug and its metabolites, facilitating their structural elucidation. eurofinsdiscovery.comnih.gov

In a typical in vitro study, Irbesartan is incubated with liver microsomes. eurofinsdiscovery.com Irbesartan-d7 is added to the sample during the workup process to serve as an internal standard. The mixture is then analyzed by LC-MS/MS. The distinct mass of Irbesartan-d7 allows it to be clearly separated from the non-labeled Irbesartan and its metabolites, enabling accurate quantification.

Studies have identified several key metabolites in human plasma, urine, and feces. nih.gov While Irbesartan itself is the main circulating component, a number of biotransformation products have been characterized. fda.govnih.gov

Table 1: Identified Metabolites of Irbesartan in Humans

Metabolite Type Description Site of Modification
Glucuronide Conjugate N2-beta-glucuronide conjugate of the tetrazole ring. nih.gov Tetrazole Ring
Monohydroxylated Metabolites Resulting from oxidation. nih.gov Butyl Side Chain (ω-1 oxidation), Spirocyclopentane Ring
Dihydroxylated Metabolite Diol from oxidation at both the butyl side chain and spirocyclopentane ring. nih.gov Butyl Side Chain & Spirocyclopentane Ring
Keto Metabolite Further oxidation of the ω-1 monohydroxy metabolite. nih.gov Butyl Side Chain
Keto-alcohol Metabolite Further oxidation of the diol metabolite. nih.gov Butyl Side Chain & Spirocyclopentane Ring

This table summarizes major metabolites identified from the parent compound, Irbesartan. Irbesartan-d7 is used as a standard to accurately quantify these products.

In Vivo Metabolite Excretion Profiling in Preclinical Animal Models

Preclinical studies in animal models such as mice, rats, and macaques are crucial for understanding the disposition and excretion of Irbesartan and its metabolites. nih.gov In these studies, radiolabeled Irbesartan (e.g., ¹⁴C-Irbesartan) is often used to trace the drug's path through the body. nih.govnih.gov The use of Irbesartan-d7 as an internal standard in the analysis of collected samples (urine, feces, bile, and plasma) ensures the accuracy of quantitative data.

Metabolism and disposition studies have been conducted in several preclinical species. nih.gov In rats and macaques, Irbesartan is well-absorbed and widely distributed. nih.govresearchgate.net The drug and its metabolites are primarily eliminated through the feces, indicating significant biliary excretion. nih.gov An enterohepatic circulation has also been demonstrated in these species. nih.gov

In studies with ¹⁴C-labeled Irbesartan, radioactivity was recovered in both urine and feces. fda.gov In humans, approximately 20% of the radioactive dose is found in the urine, with the remainder in the feces. fda.govnih.govhres.ca Unchanged Irbesartan and its glucuronide conjugate are major components in both excretion routes. nih.gov

Table 2: Excretion Profile of Irbesartan and its Metabolites in Preclinical and Human Studies

Species Primary Excretion Route Major Components in Excreta % of Dose in Urine % of Dose in Feces Reference
Human Feces Irbesartan, Monohydroxylated Metabolites, Carboxylic Acid Metabolite ~20% ~80% fda.govnih.gov
Rat Feces Irbesartan and its metabolites - >80% (within 24-48h) nih.gov
Macaque Feces Irbesartan and its metabolites - >80% (within 24-48h) nih.gov
Mouse Feces Irbesartan and its metabolites - >80% (within 24-48h) nih.gov

This table shows excretion data for the parent compound, Irbesartan. Irbesartan-d7 is used as an analytical tool to generate such quantitative data from collected biological samples.

The metabolic pathways, including glucuronidation and oxidation, are broadly consistent across different species, though quantitative differences exist. nih.gov For instance, Irbesartan was the main circulating compound in rats, rabbits, and macaques, accounting for up to 67%, 68%, and 80% of plasma radioactivity, respectively. nih.gov

Isotope Effects in Biotransformation Processes

The substitution of hydrogen with its heavier isotope, deuterium, at a metabolic site can alter the rate of a chemical reaction. This phenomenon is known as the kinetic isotope effect (KIE). The C-D bond is stronger and requires more energy to break than a C-H bond. Consequently, if the cleavage of a C-H bond is the rate-limiting step in a metabolic pathway, deuteration at that position can significantly slow down the rate of metabolism. medchemexpress.commedchemexpress.com

In the context of Irbesartan, the primary oxidative metabolism is mediated by the CYP2C9 enzyme. pom.go.idfda.gov This process involves the hydroxylation of the butyl side chain and the spirocyclopentane ring, which requires the breaking of C-H bonds. nih.gov The strategic placement of deuterium atoms in Irbesartan-d7 could potentially lead to a KIE if these atoms are located at sites of enzymatic oxidation. This would manifest as a decreased rate of formation for oxidative metabolites compared to the non-deuterated Irbesartan.

While the potential for deuteration to affect the pharmacokinetic and metabolic profiles of drugs is recognized, specific research detailing the quantitative impact of the KIE on the biotransformation of Irbesartan-d7 (hydrochloride) is not extensively documented in the literature. medchemexpress.commedchemexpress.com The primary application of Irbesartan-d7 remains as a stable, non-radioactive internal standard for bioanalytical assays, where its own metabolism is not the focus of the investigation. In this role, the assumption is that its chemical behavior during sample extraction and analysis is identical to the analyte, while its mass allows for clear differentiation. Any potential KIE during incidental metabolism in an in vitro or in vivo system would not detract from its utility as a quantitative tool added during sample workup.

Mechanistic and Biochemical Research Utilizing Irbesartan D7 Hydrochloride

Receptor Binding Kinetics and Dynamics (e.g., Angiotensin II Type 1 Receptor)

Irbesartan-d7 (hydrochloride) is employed in research to precisely study the interaction of Irbesartan (B333) with its primary pharmacological target, the angiotensin II type 1 (AT1) receptor. scbt.com By acting as a selective antagonist, it blocks the receptor, preventing the binding of angiotensin II and thereby inhibiting its physiological effects, such as vasoconstriction. drugbank.comwikipedia.org The deuterated backbone of Irbesartan-d7 facilitates its use in isotopic tracing applications to explore these binding dynamics with high precision. scbt.com

Equilibrium binding assays are conducted to determine the affinity of a ligand for a receptor. In studies involving Irbesartan, radiolabeled versions like [³H]-irbesartan are used to perform these assays on cells expressing the target receptor, such as human recombinant AT1 receptors in Chinese Hamster Ovary (CHO) cells. nih.gov Research demonstrates that the specific binding of labeled Irbesartan is saturable, indicating it binds to a finite number of specific sites. nih.gov

One key parameter derived from these assays is the equilibrium dissociation constant (Kd), which quantifies the affinity of the antagonist for the receptor. A lower Kd value signifies a higher binding affinity. Another important value is the inhibition constant (Ki), which measures the potency of an unlabeled drug in displacing a labeled ligand. Studies have shown that Irbesartan displaces ligands like [¹²⁵I]angiotensin II with high affinity from the AT1 receptor. nih.gov For instance, in radioligand binding assays on membranes from rat liver epithelial cells, Irbesartan showed a significantly higher affinity compared to other antagonists like losartan (B1675146) and tasosartan. nih.gov

ParameterValueCell/Tissue ModelNotes
Kd 1.94 ± 0.12 nMCHO cells expressing human AT1 receptorsDetermined using [³H]-irbesartan. nih.gov
Ki 4.05 nMWB-Fischer 344 rat liver epithelial cellsMeasured by displacement of [¹²⁵I]angiotensin II. nih.gov
Ki (Losartan) 25.2 nMWB-Fischer 344 rat liver epithelial cellsFor comparison. nih.gov
Ki (Tasosartan) 46.6 nMWB-Fischer 344 rat liver epithelial cellsFor comparison. nih.gov

This table presents key binding affinity values for Irbesartan to the AT1 receptor as determined in various in vitro studies.

Dissociation rate studies measure how quickly a ligand unbinds from its receptor, a key factor in its duration of action. For Irbesartan, these studies have been performed using washout experiments with radiolabeled compound ([³H]-irbesartan). nih.gov The dissociation rate was found to be significantly slower at lower temperatures (12°C) compared to physiological temperature (37°C), but was independent of the radioligand concentration. nih.gov

Cellular Permeability and Transport Mechanisms in In Vitro Models

The ability of a drug to cross cellular membranes is fundamental to its absorption and distribution. In vitro models are essential for predicting this permeability. Deuterated compounds like Irbesartan-d7 are valuable tracers in these systems. Commonly used models include cell-based assays, such as the Caco-2 cell line which mimics the intestinal epithelium, and non-cellular assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). tandfonline.combme.hu

These assays help researchers understand a drug's passive diffusion capabilities and its interactions with cellular transport proteins. tandfonline.com Efflux transporters, such as P-glycoprotein (P-gp), can actively pump drugs out of cells, reducing intracellular concentration and limiting absorption. tandfonline.com Studies with various excipients have shown that they can inhibit these efflux transporters, potentially enhancing the bioavailability of drugs that are P-gp substrates. tandfonline.com While specific permeability data for Irbesartan-d7 was not found in the reviewed literature, its role as an isotopic tracer is critical for such mechanistic studies, allowing for precise quantification of its transport across membranes in these in vitro systems.

Enzymatic Interaction Studies (e.g., Cytochrome P450 inhibition/induction in in vitro systems)

The metabolism of Irbesartan is primarily carried out by the Cytochrome P450 (CYP) family of enzymes in the liver. drugbank.comnih.gov Isotopic labeling with deuterium (B1214612) in Irbesartan-d7 is particularly advantageous for metabolic studies, as the stronger C-D bond can slow down metabolism, helping to identify the specific enzymes and pathways involved. google.com

Research using human liver microsomes has definitively identified CYP2C9 as the principal enzyme responsible for the oxidative metabolism of Irbesartan. nih.gov The oxidation process follows Michaelis-Menten kinetics, suggesting a single primary enzyme is involved. nih.gov Studies have quantified the kinetic parameters for this interaction and identified substances that can inhibit it. For example, the specific CYP2C9 inhibitor sulfaphenazole (B1682705) markedly inhibits Irbesartan oxidation. nih.gov Furthermore, Irbesartan itself can act as a competitive inhibitor of the metabolism of other drugs that are substrates for CYP2C9, such as tolbutamide (B1681337). nih.gov

ParameterValueSystem/SubstrateNotes
Km (Irbesartan) 54 ± 6.5 µMHuman liver microsomesMichaelis constant for Irbesartan oxidation. nih.gov
Vmax (Irbesartan) 0.62 ± 0.18 nmol/min/mgHuman liver microsomesMaximum reaction velocity for Irbesartan oxidation. nih.gov
Ki (Warfarin) 30 µMCompetitive inhibitor of Irbesartan oxidationWarfarin is a CYP2C9 substrate. nih.gov
Ki (Nifedipine) 20 µMInhibitor of Irbesartan oxidationNifedipine acts as a noncompetitive-type inhibitor of CYP2C9. nih.gov
Ki (Irbesartan) 317 µMCompetitive inhibitor of tolbutamide 4-methylhydroxylationShows Irbesartan can inhibit metabolism of other CYP2C9 substrates. nih.gov

This table summarizes the enzymatic kinetic and inhibition data for Irbesartan's interaction with the CYP2C9 enzyme system.

Protein-Ligand Interaction Research and Target Engagement Studies

Beyond its primary target, Irbesartan's interactions with other proteins are a subject of research, for which Irbesartan-d7 can serve as a valuable analytical tool. These studies help to understand the broader pharmacological profile of the drug.

One area of investigation is the functional interaction between G protein-coupled receptors. Research using Bioluminescence Resonance Energy Transfer (BRET) in HEK293 cells has shown that the AT1 receptor can form functional heteromers with the Chemokine (C-C motif) Receptor 2 (CCR2). plos.org In these studies, Irbesartan was used as a selective AT1 antagonist to probe the functional consequences of this receptor crosstalk, demonstrating that co-stimulation with agonists for both receptors led to enhanced β-arrestin2 recruitment, which was synergistically reversed by combined treatment with Irbesartan and a CCR2 antagonist. plos.org

Furthermore, research has uncovered novel targets for Irbesartan. A study combining virtual screening and biological evaluation identified Irbesartan as an inhibitor of 24-dehydroxysterol reductase (DHCR24), an enzyme involved in the final step of cholesterol biosynthesis. researchgate.netnih.gov An immune complex activity assay confirmed this inhibitory effect, determining a half-maximal inhibitory concentration (IC50) value of 602 nM for Irbesartan on the enzymatic activity of DHCR24. researchgate.netnih.gov This finding suggests a potential off-target engagement that could contribute to cholesterol-lowering effects. researchgate.netnih.gov Molecular dynamics simulations have also been used to explore the favorable interactions between Irbesartan and delivery molecules like 2‐hydroxypropyl‐β‐cyclodextrin, aiming to improve its formulation. researchgate.net

Research Quality Control and Reference Standard Applications of Irbesartan D7 Hydrochloride

Use as a Certified Reference Material in Research Laboratories

Irbesartan-d7 (hydrochloride) serves as a certified reference material (CRM) or analytical reference standard in research laboratories. sigmaaldrich.commedchemexpress.com Its primary application is as an internal standard for the precise quantification of Irbesartan (B333) in various biological and pharmaceutical samples using mass spectrometry-based methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). a-2-s.combertin-bioreagent.com

The use of a stable isotope-labeled internal standard like Irbesartan-d7 is critical for correcting potential variations during sample preparation and analysis, thereby enhancing the accuracy, precision, and reproducibility of the analytical method. a-2-s.comveeprho.com By adding a known quantity of the deuterated standard to the sample, any loss of analyte during extraction or fluctuations in instrument response can be accounted for, as the internal standard is expected to behave identically to the analyte of interest. caymanchem.com

Certified reference materials undergo rigorous testing to ensure their quality and reliability for these applications. biomol.com The certificate of analysis accompanying these standards provides crucial information regarding their identity, purity, and concentration. simsonpharma.comscbt.com

Table 1: Properties of Irbesartan-d7 (hydrochloride) as a Reference Standard

Property Description Source(s)
Chemical Formula C27H22D7F3N6O3 simsonpharma.com
Molecular Weight 486.06 g/mol (hydrochloride salt); 549.6 g/mol (as listed in one source) medchemexpress.comsimsonpharma.com
Application Internal standard for quantification of Irbesartan medchemexpress.combertin-bioreagent.com
Analytical Techniques Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS) bertin-bioreagent.com
Form Typically supplied as a solid caymanchem.com
Storage Recommended storage at -20°C caymanchem.com

Purity and Impurity Profiling for Research Standards

The utility of Irbesartan-d7 (hydrochloride) as a reference standard is fundamentally dependent on its chemical and isotopic purity. Regulatory bodies like the International Conference on Harmonisation (ICH) have established guidelines that necessitate the identification and quantification of impurities in active pharmaceutical ingredients (APIs) and reference materials. ajprd.commedwinpublishers.com Impurity profiling is the process of detecting, identifying, and quantifying these impurities, which can originate from starting materials, by-products of the synthesis, or degradation. ajprd.com

For a deuterated standard, purity assessment involves two key aspects:

Chemical Purity: This refers to the percentage of the material that is the specified chemical compound. For high-quality reference standards, this is typically very high. For example, the chemical purity for the related standard, Irbesartan-d4, is often specified as ≥98%. caymanchem.com

Isotopic Purity (Deuterium Incorporation): This measures the percentage of the molecules that contain the specified number of deuterium (B1214612) atoms. High isotopic purity is essential to prevent signal overlap with the non-labeled analyte. For deuterated irbesartan standards, deuterium incorporation is often ≥99%, with the non-deuterated (d0) form being ≤1%. caymanchem.com

The impurity profile for a reference standard must be well-characterized. Any significant impurity could interfere with the analytical measurement or, if it is a different deuterated version of the molecule, compromise the accuracy of the quantification. Common impurities found in Irbesartan would also be monitored in the deuterated standard.

Table 2: Examples of Process-Related Impurities and Degradants in Irbesartan

Impurity Name CAS Number Molecular Formula Source(s)
Irbesartan Impurity A 748812-53-5 C25H30N6O2 analytics-shop.comsigmaaldrich.com
Irbesartan Impurity C 154709-19-0 C14H11NO simsonpharma.com
Irbesartan Impurity D 160514-13-6 C14H12N4O simsonpharma.comsimsonpharma.com
Irbesartan N1 Trityl Impurity 138402-10-5 C44H42N6O simsonpharma.com

Stability Studies under Research Laboratory Conditions

Stability testing is a critical component of quality control for any reference standard, including Irbesartan-d7 (hydrochloride). These studies are designed to evaluate how the quality of the substance varies over time under the influence of various environmental factors such as temperature and light. humanjournals.com The results are used to establish recommended storage conditions and shelf life.

For deuterated irbesartan standards, manufacturers often state a stability of at least four years when stored at -20°C as a solid. caymanchem.com General guidance for solutions of reference standards suggests that once prepared, they should be stored in tightly sealed vials, often at -80°C, and used within a month to avoid degradation from repeated freeze-thaw cycles. abmole.com

Forced degradation, or stress testing, is conducted to understand the intrinsic stability of a molecule and to identify potential degradation products. researchgate.net Studies on the non-labeled Irbesartan have shown its susceptibility to degradation under certain stress conditions. This information is valuable for predicting the stability of its deuterated analogue.

Table 3: Summary of Forced Degradation Studies on Irbesartan

Stress Condition Details Outcome Source(s)
Acidic Hydrolysis 0.1N HCl Significant degradation observed. researchgate.net
Alkaline Hydrolysis 0.1N NaOH Significant degradation observed, often more than in acidic conditions. researchgate.net
Oxidative Degradation Hydrogen Peroxide Degradation observed. humanjournals.com
Thermal Degradation Dry heat (e.g., 80°C) Generally found to be stable. humanjournals.com
Photostability Exposure to UV light Generally found to be stable. humanjournals.comresearchgate.net

These studies indicate that Irbesartan-d7 (hydrochloride) should be protected from strongly acidic and alkaline conditions to maintain its integrity as a reference standard in the laboratory. researchgate.net

Future Directions and Emerging Research Avenues for Deuterated Irbesartan Analogues

Novel Analytical Methodologies for Deuterated Compounds

The precise and accurate quantification of deuterated compounds like Irbesartan-d7 is paramount for both research and potential clinical applications. clearsynth.com The development of sophisticated analytical techniques is crucial for distinguishing between the deuterated drug and its non-deuterated counterpart, as well as their respective metabolites. thalesnano.com

Mass spectrometry (MS) coupled with liquid chromatography (LC) stands as a cornerstone for the analysis of deuterated compounds. numberanalytics.complos.org High-resolution mass spectrometry (HR-MS) is particularly valuable for determining the isotopic enrichment and structural integrity of these labeled molecules. rsc.org Future advancements in this area are expected to focus on enhancing the sensitivity and specificity of these methods. The development of ultra-high-performance liquid chromatography (UHPLC) coupled with HR-MS will likely play a significant role. vulcanchem.com

Another area of development is in novel sample preparation techniques. vulcanchem.com Methods like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are continually being refined to improve recovery and produce cleaner extracts from complex biological matrices such as plasma. vulcanchem.com Furthermore, the application of automated analytical workflows and alternative sampling techniques, like dried blood spot analysis, are emerging to facilitate high-throughput screening and analysis. vulcanchem.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for analyzing isotopically labeled compounds. numberanalytics.comwikipedia.org It provides detailed information on the molecular structure and the specific positions of deuterium (B1214612) atoms. thalesnano.com Multi-dimensional NMR techniques are becoming increasingly powerful for analyzing isotopic labeling data, offering intricate details on molecular structure and dynamics. numberanalytics.com

The table below summarizes key analytical techniques and their applications in the study of deuterated compounds.

Analytical TechniqueApplication in Deuterated Compound AnalysisKey Advantages
LC-MS/MS Quantitative analysis of deuterated drugs and their metabolites in biological samples. plos.orgtexilajournal.comHigh sensitivity, specificity, and ability to correct for matrix effects. clearsynth.comtexilajournal.com
HR-MS Determination of isotopic purity and structural integrity of deuterated compounds. rsc.orgHigh precision and accuracy in mass measurement. numberanalytics.com
NMR Spectroscopy Structural confirmation and identification of deuterium labeling positions. thalesnano.comnumberanalytics.comProvides detailed structural and dynamic information. numberanalytics.com
UHPLC Enhanced separation efficiency and speed of analysis. vulcanchem.comFaster analysis times and improved resolution.

It is important to note that while stable isotope-labeled internal standards are highly beneficial, their necessity and the potential for unexpected chromatographic effects, such as different retention times for the analyte and the deuterated standard, require careful consideration and validation. nih.govnih.gov

Advanced Applications in Systems Biology and Multi-Omics Research

In metabolomics , deuterated standards like Irbesartan-d7 are instrumental for identifying and quantifying metabolites. vulcanchem.com By tracing the metabolic pathways of deuterated drugs, researchers can gain a deeper understanding of a drug's efficacy and potential toxicity. vulcanchem.com This is particularly relevant for understanding the metabolism of drugs cleared by cytochrome P450 enzymes, where deuteration can significantly alter metabolic outcomes. nih.gov

Proteomics also benefits from the use of stable isotope labeling. labinsights.nl Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) use isotopically labeled amino acids to enable precise quantitative comparisons of protein expression levels under different conditions. creative-proteomics.com While not directly involving deuterated drugs, the principles are transferable to studying the effects of such drugs on the proteome.

Quantitative lipidomics and glycomics are other areas where deuterium labeling is proving to be a valuable technique. By incorporating deuterium into biomolecules, researchers can monitor quantitative changes in lipids and glycans between normal and disease states, helping to identify biomarkers and understand the pathophysiology of various diseases.

The integration of data from these different "omics" fields, known as multi-omics , provides a holistic view of the biological system's response to a deuterated drug. This comprehensive approach is crucial for predictive toxicology and for understanding the intricate mechanisms of drug action.

Computational Modeling and Simulation Complementing Experimental Data

Computational modeling and simulation are becoming indispensable tools in modern drug discovery and development, and their application to deuterated compounds is a rapidly advancing field. jsps.go.jp These "in silico" techniques can predict the effects of deuteration on a drug's properties, complementing and guiding experimental research. jsps.go.jpfugaku100kei.jp

Quantum chemical calculations can be used to understand the fundamental differences between hydrogen and deuterium, such as the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. informaticsjournals.co.infugaku100kei.jp This difference is the basis of the "kinetic isotope effect," which can lead to slower metabolism of deuterated drugs. informaticsjournals.co.in Computational models can predict how this effect will manifest for a specific drug molecule. jsps.go.jp

Molecular docking studies can simulate the interaction of deuterated drugs with their target receptors and metabolizing enzymes. nih.gov These simulations can help predict whether deuteration will alter the binding affinity or the metabolic pathway of the drug. jsps.go.jpplos.org For instance, computational simulations have been used to show how deuteration can affect the structural fluctuations of receptor residues. nih.gov

Furthermore, machine learning and artificial intelligence are being applied to analyze the vast datasets generated from both computational and experimental studies. jsps.go.jp These approaches can help to identify patterns and correlations that might not be apparent through traditional analysis, leading to the design of new and more effective deuterated drug candidates. jsps.go.jp

The synergy between computational modeling and experimental validation is a powerful paradigm for the future of deuterated drug research. In silico predictions can guide the synthesis of the most promising deuterated analogues, which can then be experimentally tested, with the results feeding back to refine the computational models. jsps.go.jp

Q & A

Q. What analytical methods are recommended for quantifying Irbesartan-d7 (hydrochloride) in pharmacokinetic studies?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is widely used for quantification due to its sensitivity and specificity. Method validation should include parameters such as linearity (0.1–100 ng/mL), precision (RSD <15%), and recovery rates (85–115%). For deuterated analogs like Irbesartan-d7, ensure chromatographic separation from non-deuterated forms to avoid isotopic interference .

Q. How should researchers validate the purity of Irbesartan-d7 (hydrochloride) during synthesis?

Purity validation requires a combination of nuclear magnetic resonance (NMR) for structural confirmation and reverse-phase HPLC for quantifying impurities (e.g., residual solvents, non-deuterated byproducts). Acceptance criteria should align with ICH Q3 guidelines, limiting unidentified impurities to <0.10% and total impurities to <0.50% .

Q. What experimental parameters are critical for ensuring isotopic stability in Irbesartan-d7 (hydrochloride)?

Deuterium stability must be assessed under storage conditions (e.g., 25°C/60% RH for 6 months) using mass spectrometry. Avoid exposure to high pH (>9) or enzymatic environments to prevent deuterium-hydrogen exchange. Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH) .

Advanced Research Questions

Q. How can statistical experimental design optimize the formulation of Irbesartan-d7 (hydrochloride) in solid dispersions?

Use a D-optimal design to evaluate factors such as polymer type (e.g., HPMCAS, PVP-VA), drug-polymer ratio (1:1 to 1:5), and solvent evaporation rate. Response variables include dissolution rate (Q30 >80%) and crystallinity (assessed via XRPD). This approach reduces experimental runs by 40–60% while identifying optimal interactions between variables .

Q. What strategies resolve contradictions in bioavailability data between deuterated and non-deuterated Irbesartan analogs?

Discrepancies may arise from differences in metabolic stability (e.g., CYP2C9-mediated oxidation). Conduct in vitro microsomal assays comparing intrinsic clearance (CLint) of Irbesartan-d7 vs. Irbesartan. Pair these with physiologically based pharmacokinetic (PBPK) modeling to adjust for deuterium isotope effects in vivo .

Q. How can researchers integrate computational modeling to predict deuterium isotope effects on Irbesartan-d7’s binding affinity?

Molecular dynamics simulations (e.g., using AMBER or GROMACS) can model the angiotensin II type 1 receptor (AT1R) binding pocket. Compare binding free energies (ΔΔG) of Irbesartan-d7 and Irbesartan using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method. Validate predictions with surface plasmon resonance (SPR) assays .

Q. What methodological frameworks ensure ethical and reproducible research on Irbesartan-d7 (hydrochloride)?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design. For example, preclinical toxicity studies must comply with OECD 423 guidelines (acute oral toxicity) and include negative controls (vehicle-only groups). Transparent reporting via ARRIVE 2.0 guidelines enhances reproducibility .

Methodological Guidance for Data Interpretation

Q. How should researchers address batch-to-batch variability in deuterated compound synthesis?

Implement multivariate analysis (e.g., PCA or PLS-DA) to identify critical process parameters (CPPs) such as reaction temperature (±2°C) or deuterium oxide purity (>99.9%). Include batch records in supplementary materials to enable meta-analysis of variability sources .

Q. What statistical approaches are recommended for analyzing dose-response relationships in Irbesartan-d7 studies?

Use nonlinear mixed-effects modeling (NONMEM) to account for inter-subject variability. Fit data to a sigmoidal Emax model (Hill coefficient >1.0 indicates cooperative binding). Bootstrap validation (≥1,000 iterations) ensures robustness of EC50 estimates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.